molecular formula C11H9F2N3 B2400085 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile CAS No. 879362-79-5

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile

Cat. No.: B2400085
CAS No.: 879362-79-5
M. Wt: 221.211
InChI Key: YSFPDURHYIPDGP-UHFFFAOYSA-N
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Scientific Research Applications

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzimidazole derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol .

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural feature of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPDURHYIPDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=NC2=CC=CC=C2N1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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